molecular formula C16H19NO4 B6328154 Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate CAS No. 40112-93-4

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No. B6328154
Key on ui cas rn: 40112-93-4
M. Wt: 289.33 g/mol
InChI Key: JHEUNVXKCKSWBI-UHFFFAOYSA-N
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Patent
US08039460B2

Procedure details

A solution of N-benzyloxycarbonyl-4-piperidinone (5.0 g, 21.4 mol) and methyl (triphenylphosphoranylidene)acetate (10.0 g, 30.0 mmol) in benzene (100 mL) was heated at 75° C. for 48 h. The reaction was concentrated, diluted with ether, the precipitate filtered off, and the rinsate concentrated. The crude product was purified by silica gel chromatography, eluting with a gradient of 20 to 60% ethyl acetate:hexanes to give the title compound (5.25 g). MS: m/z=290.1 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(P(=[CH:37][C:38]([O:40][CH3:41])=[O:39])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1C=CC=CC=1>[CH3:41][O:40][C:38](=[O:39])[CH:37]=[C:14]1[CH2:15][CH2:16][N:11]([C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:10])[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)=O
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
diluted with ether
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the rinsate concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 20 to 60% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC(C=C1CCN(CC1)C(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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